molecular formula C16H25BrCl2N2O B4409695 1-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]-4-methylpiperazine hydrochloride

1-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]-4-methylpiperazine hydrochloride

Cat. No. B4409695
M. Wt: 412.2 g/mol
InChI Key: LBPBMHZJUMICCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]-4-methylpiperazine hydrochloride, also known as BRL-15572, is a selective antagonist of the orexin 1 receptor. Orexins are neuropeptides that regulate wakefulness, feeding behavior, and reward processing. The discovery of orexins and their receptors has led to the development of drugs that target the orexin system for the treatment of sleep disorders, obesity, and addiction. BRL-15572 is a promising candidate for these therapeutic applications due to its high selectivity and potency for the orexin 1 receptor.

Mechanism of Action

1-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]-4-methylpiperazine hydrochloride selectively blocks the orexin 1 receptor, which is primarily expressed in the brain regions involved in arousal and reward processing. By inhibiting the activity of orexin 1 receptor, this compound reduces wakefulness and food intake, and attenuates the rewarding effects of drugs of abuse. This compound does not affect the orexin 2 receptor, which has a more widespread distribution in the brain and regulates other physiological functions.
Biochemical and physiological effects:
This compound has been shown to decrease wakefulness and increase sleep in rats, suggesting that it could be a potential treatment for sleep disorders. This compound also reduces food intake and body weight in rodents, indicating its potential as an anti-obesity drug. This compound has been found to attenuate the locomotor and reinforcing effects of cocaine and amphetamine in rats, suggesting that it could be a useful adjunct therapy for addiction.

Advantages and Limitations for Lab Experiments

1-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]-4-methylpiperazine hydrochloride has high selectivity and potency for the orexin 1 receptor, which makes it a valuable tool for studying the role of the orexin system in various physiological and pathological conditions. However, this compound has poor solubility in water and requires the use of organic solvents for in vitro and in vivo experiments. This compound also has a relatively short half-life in vivo, which limits its duration of action and requires frequent dosing.

Future Directions

For research on 1-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]-4-methylpiperazine hydrochloride could include investigating its effects on other physiological functions, such as cardiovascular and metabolic regulation. Additionally, the development of more potent and selective orexin antagonists could lead to the discovery of new drugs for the treatment of sleep disorders, obesity, and addiction.

Scientific Research Applications

1-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]-4-methylpiperazine hydrochloride has been extensively studied in preclinical models to investigate its pharmacological properties and therapeutic potential. The orexin system has been implicated in various neurological and psychiatric disorders, including narcolepsy, insomnia, depression, anxiety, and addiction. This compound has shown efficacy in animal models of these disorders, suggesting that it could be a viable treatment option.

properties

IUPAC Name

1-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]-4-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrClN2O.ClH/c1-13-11-14(18)12-15(17)16(13)21-10-4-3-5-20-8-6-19(2)7-9-20;/h11-12H,3-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPBMHZJUMICCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCCCN2CCN(CC2)C)Br)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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